molecular formula C24H21N3O5S2 B6583029 methyl 4-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252927-07-3

methyl 4-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6583029
CAS No.: 1252927-07-3
M. Wt: 495.6 g/mol
InChI Key: UCEYFCONZVZWBO-UHFFFAOYSA-N
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Description

Methyl 4-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C24H21N3O5S2 and its molecular weight is 495.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.09226313 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. These interactions are crucial for understanding how structural modifications influence biological activity and therapeutic efficacy.

Anticancer Activity

Several studies have reported the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various tumor cell lines. A study highlighted that modifications at specific positions on the pyrimidine ring can drastically affect cytotoxicity. The presence of arylsulfamoyl groups has been identified as critical for maintaining activity against cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity . Research into similar thieno[3,2-d]pyrimidine derivatives has shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

  • Cytotoxicity Assays : In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .
  • Mechanistic Studies : Further investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising avenue for its development as an anticancer therapeutic .

Data Tables

Activity Type Target Cell Line IC50 (µM) Reference
CytotoxicityHeLa12.5
CytotoxicityMCF715.0
AntimicrobialE. coli20.0

Properties

IUPAC Name

methyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-31-18-9-3-15(4-10-18)13-27-22(29)21-19(11-12-33-21)26-24(27)34-14-20(28)25-17-7-5-16(6-8-17)23(30)32-2/h3-12H,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEYFCONZVZWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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